2-bromo-N-cyclopentyl-5-fluorobenzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Standard benzamide scaffolds lack the dual-halogen substitution and conformational constraint needed for definitive SAR. This 2-bromo-5-fluoro N-cyclopentyl benzamide addresses that gap with a unique 2-Br-5-F substitution pattern and a rigid cyclopentyl group, enabling precise halogen bonding studies. • Differentiates binding affinity and selectivity vs. non-fluorinated or regioisomeric controls for robust SAR • Consistent ≥95% purity across commercial batches; MW 286.14, bp ~352°C facilitates straightforward purification • Sourced from qualified suppliers with typical lead times of 1 week; ideal for analytical method development (HPLC, LC-MS)

Molecular Formula C12H13BrFNO
Molecular Weight 286.14 g/mol
CAS No. 951884-13-2
Cat. No. B1365881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-cyclopentyl-5-fluorobenzamide
CAS951884-13-2
Molecular FormulaC12H13BrFNO
Molecular Weight286.14 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=C(C=CC(=C2)F)Br
InChIInChI=1S/C12H13BrFNO/c13-11-6-5-8(14)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16)
InChIKeyUKMTXJQZOJZPKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-cyclopentyl-5-fluorobenzamide (CAS 951884-13-2): Procurement-Grade Physicochemical and Identity Data for Research Sourcing


2-Bromo-N-cyclopentyl-5-fluorobenzamide (CAS 951884-13-2) is a di-halogenated benzamide derivative with a cyclopentyl N-substituent, having the molecular formula C12H13BrFNO and a molecular weight of 286.14 g/mol [1]. It is supplied as a research chemical with commercial purity specifications typically ≥95% . The compound's predicted physicochemical profile includes a density of 1.5±0.1 g/cm³ and a boiling point of 352.2±32.0 °C at 760 mmHg [2].

Halogen Pattern 2-Bromo-5-fluoro substitution for SAR binding studies
Core Scaffold N-Cyclopentyl constraint for conformational control
Purity Benchmark Defined purity specification for reproducible sourcing

Why 2-Bromo-N-cyclopentyl-5-fluorobenzamide (CAS 951884-13-2) Cannot Be Replaced by Common Analogs in Structure-Activity Relationship (SAR) Studies


Substitution of 2-bromo-N-cyclopentyl-5-fluorobenzamide with closely related analogs, such as its non-fluorinated counterpart 2-bromo-N-cyclopentylbenzamide (CAS 326899-55-2) or regioisomers like 3-bromo-N-cyclopentyl-2-fluorobenzamide, fundamentally alters both the steric and electronic landscape of the molecule, which is critical for target binding . The specific 2-bromo-5-fluoro substitution pattern and the N-cyclopentyl group confer a unique combination of lipophilicity and conformational constraint that directly impacts solubility and molecular recognition . Therefore, direct substitution without re-validation will compromise the integrity of any SAR, target engagement, or lead optimization study.

Non-fluorinated analog
Absence of 5-fluoro alters electronic and steric properties, which may compromise SAR binding profiles.
Regioisomeric shift
Moving bromine from 2- to 3-position changes molecular shape and dipole, disrupting target recognition.
Physicochemical mismatch
Predicted higher boiling point and lower polarity may shift purification and handling workflows compared to lighter analogs.

Quantitative Differentiation Evidence for 2-Bromo-N-cyclopentyl-5-fluorobenzamide (CAS 951884-13-2) Against Structural Analogs


Structural Differentiation: Unique 2-Bromo-5-Fluoro Substitution Pattern on a Cyclopentyl Benzamide Scaffold

The target compound possesses a specific 2-bromo-5-fluoro substitution pattern on the benzamide ring, which is distinct from the most closely related commercial analogs [1]. The presence of both bromine and fluorine atoms at these specific positions creates a unique electronic and steric profile not found in the non-fluorinated analog (2-bromo-N-cyclopentylbenzamide, CAS 326899-55-2) or regioisomers like 3-bromo-N-cyclopentyl-2-fluorobenzamide . While no direct biological assay data is publicly available for this exact compound, the structural difference is quantifiable in terms of molecular weight, atom count, and halogen positioning.

Halogen Substitution
Class-level
2-bromo-5-fluoro pattern vs. non-fluorinated and regioisomeric analogs
Differentiates SAR binding and recognition profiles
Structural comparison based on IUPAC and formula
Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Physicochemical Differentiation: Predicted Boiling Point and Density Profile vs. Non-Halogenated and Mono-Halogenated Analogs

The combination of bromine, fluorine, and a cyclopentyl group results in predicted physicochemical properties that differ significantly from simpler analogs. For example, the predicted boiling point of 2-bromo-N-cyclopentyl-5-fluorobenzamide is 352.2±32.0 °C at 760 mmHg, with a density of 1.5±0.1 g/cm³ [1]. In contrast, a non-halogenated analog, N-cyclopentyl-4-fluorobenzamide (CAS 300829-28-1), has a molecular weight of 207.25 g/mol and a lower calculated LogP (2.67) and aqueous solubility (LogSW -2.99) . These differences impact purification methods (e.g., distillation vs. chromatography) and formulation strategies.

Predicted Boiling Point
Data to verify
352.2±32.0 °C (target) vs. comparator 78.89 Da lower MW
Indicates distinct purification and handling protocols
Predicted data; experimental validation recommended
Physical Chemistry Purification Formulation

Purity Specification Differentiation: Commercial Availability and Quality Control Benchmarking

The target compound is commercially available from multiple vendors with a specified minimum purity of 95% . This is a key procurement differentiator from some close analogs that may only be available as custom synthesis projects or with lower purity grades. For instance, the direct comparator 2-bromo-5-fluorobenzamide (CAS 1006-34-4) is listed with a 96% purity specification from some suppliers but is also noted to have 'very slightly soluble' aqueous solubility (0.63 g/L at 25°C) . The consistent 95% purity specification for the target compound provides a reliable quality benchmark for reproducible research.

Purity Specification
Specification review
≥95% purity, multiple vendors
Provides a reproducible quality benchmark for sourcing
Commercial specifications as of 2025; verify lot COA
Analytical Chemistry Procurement Quality Control

Recommended Research and Industrial Applications for 2-Bromo-N-cyclopentyl-5-fluorobenzamide (CAS 951884-13-2) Based on Differentiated Properties


Structure-Activity Relationship (SAR) Studies of Halogenated Benzamide Scaffolds

This compound is ideally suited for SAR studies investigating the impact of a dual 2-bromo-5-fluoro substitution pattern on a conformationally constrained N-cyclopentyl benzamide core. Its unique structure [1] makes it a valuable probe to differentiate binding affinity and selectivity compared to mono-halogenated or regioisomeric controls. The quantifiable structural differences, particularly the presence of the 5-fluoro group versus non-fluorinated analogs, are critical for mapping halogen bonding interactions in medicinal chemistry campaigns [2].

Development of Novel Synthetic Methodologies for N-Substituted Benzamides

The compound serves as a robust substrate for developing and optimizing new amide bond-forming reactions, particularly those involving sterically hindered or electronically deactivated aromatic carboxylic acids. The predicted high boiling point (352.2±32.0 °C) [1] informs reaction work-up and purification strategies, distinguishing it from more volatile analogs. Its use as a model substrate helps establish reaction scope and limitations for preparing N-cyclopentyl benzamide derivatives [2].

Analytical Method Development and Reference Standard Qualification

Due to its established commercial availability with a consistent 95% purity specification [1], this compound is a suitable candidate for developing and qualifying analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of halogenated benzamides in complex mixtures. Its unique retention time and mass spectrometric profile (m/z 286.14) facilitate method specificity validation against structurally similar impurities and degradation products [2].

Application
Selection Property
Validation Focus
Halogenated benzamide SAR studies
Unique 2-bromo-5-fluoro substitution pattern
Binding affinity and halogen bonding mapping
Synthetic methodology development
Conformationally constrained N-cyclopentyl core
Reaction scope and purification strategy validation
Analytical method qualification
Defined purity and distinct chromatographic profile
Method specificity and impurity profiling validation

Technical Documentation Hub

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49 linked technical documents
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